molecular formula C8H5NOS B118865 Benzoyl isothiocyanate CAS No. 532-55-8

Benzoyl isothiocyanate

Cat. No.: B118865
CAS No.: 532-55-8
M. Wt: 163.2 g/mol
InChI Key: CPEKAXYCDKETEN-UHFFFAOYSA-N
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Description

Benzoyl isothiocyanate is an organic compound with the molecular formula C₈H₅NOS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

Benzoyl isothiocyanate (BITC) primarily targets cancer cells and various human pathogens . It has shown substantial chemopreventive activities against various human malignancies . Moreover, it has been found to be an effective antimicrobial compound against a wide range of food-borne bacteria .

Mode of Action

BITC interacts with its targets primarily through the induction of autophagy and endoplasmic reticulum (ER) stress . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, allowing the orderly recycling of cellular components. On the other hand, ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER. BITC induces protective autophagy in human lung cancer cells through an ER stress-mediated mechanism .

Biochemical Pathways

BITC affects several biochemical pathways. It has been found to activate the ER stress response, as shown by the increased cytosolic Ca2+ level and the phosphorylation of the ER stress marker proteins PERK and eIF2α in lung cancer cells . It also downregulates the expression levels of the virulence genes hilA, hilC, and hilD in a dose-dependent manner .

Pharmacokinetics

It is known that upon hydrolyzation of glucosinolates in the gastrointestinal tract, isothiocyanates like bitc seamlessly enter the bloodstream and form associations with plasma proteins .

Result of Action

BITC inhibits the growth of human lung cancer cells both in vitro and in vivo . It also induces autophagy in these cells, which protects them against the inhibitory action of BITC . Furthermore, it has antimicrobial activity against Salmonella enterica serovar Typhimurium, affecting the integrity of the cell membrane and inducing a decrease in the intracellular ATP level and an increase in the extracellular ATP level .

Biochemical Analysis

Biochemical Properties

Benzoyl isothiocyanate interacts with several enzymes, proteins, and other biomolecules. For instance, isothiocyanates, including this compound, engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . This interaction plays a significant role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been found to exhibit various effects on different types of cells. It has been shown to inhibit cell proliferation in a time- and concentration-dependent manner . Moreover, it has been found to induce protective autophagy in human lung cancer cells through an endoplasmic reticulum stress-mediated mechanism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to induce the expression of the p21/WAF1 gene, which is known to play a crucial role in cell cycle regulation . Additionally, it has been shown to deplete glutathione and induce G2/M cell cycle arrest in gastric cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to enhance cognitive function and motor ability in mice, as determined by Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, it has been shown to reduce tumor size when given simultaneously with N-methyl-N-nitrosourea (MNU), a carcinogen .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is the main product of the glucotropaeolin breakdown by the enzyme myrosinase . It also participates in the mercapturic acid pathway following absorption .

Transport and Distribution

It is known that it can be found in plants of the mustard family .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with potassium thiocyanate in the presence of a solvent such as acetone. The reaction proceeds as follows:

C6H5COCl+KSCNC6H5CONCS+KCl\text{C}_6\text{H}_5\text{COCl} + \text{KSCN} \rightarrow \text{C}_6\text{H}_5\text{CONCS} + \text{KCl} C6​H5​COCl+KSCN→C6​H5​CONCS+KCl

Another method involves the reaction of benzoyl chloride with ammonium thiocyanate. The reaction conditions typically include a temperature range of 50-60°C and a solvent like acetone or acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Benzoyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzoyl isothiocyanate is unique due to its benzoyl group, which imparts distinct reactivity and properties compared to other isothiocyanates.

Properties

IUPAC Name

benzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEKAXYCDKETEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00201257
Record name Benzoyl isothiocyanate
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Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

532-55-8
Record name Benzoyl isothiocyanate
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Record name Benzoyl isothiocyanate
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Record name Benzoyl isothiocyanate
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Synthesis routes and methods I

Procedure details

Ammonium thiocyanate (12.35 g) was dissolved in acetone (AR grade, 120 ml) and benzoylchloride (17.3 ml) was added dropwise with stirring over 2 mins. The temperature rose from 22° C. to 38° C. over the addition and a white precipitate formed. The reaction was stirred at room temperature for a further 75 mins and then filtered, and washed with acetone (20 ml) to give a solution of benzoylisothiocyanate. This was added dropwise with stirring to the amine solution, over 40 mins. The temperature rose from 23° C. to 36° C. during the addition. A thick cream precipitate formed. The reaction was allowed to stir at room temperature for 16 hours and then the product was collected by filtration, washed with water (30 ml), sucked dry and then dried in vacuo at 60° C.
Quantity
12.35 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzoyl isothiocyanate was prepared as a starting material for benzoyl thiourea and derivatives thereof. In a 500 mL three-neck round-bottom flask (“RBF”), fitted with a condenser, thermo-probe, sealed system nitrogen purge, pressure-equilibrated addition funnel and mechanical stirrer, were placed solid ammonium thiocyanate (16.9 g, 0.22 mol) and dichloromethane (100 mL). The stirred mixture was cooled in an ice-water bath to a temperature of about 10-15° C. To the stirred mixture was added a solution of benzoyl chloride (28.4 g, 0.2 mol) in dichloromethane (50 mL) over a period of time of 20 minutes and the reaction mixture was warmed to a temperature near reflux (39° C.) for a period of time of 1 hour. Reaction completion was confirmed by FT-IR analysis. The solution was then cooled to a temperature of about 10-15° C. The solution can be concentrated to an oil to provide the benzoyl isothiocyanate. A boiling point of 128-131° C. at 15 mm Hg was measured.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Benzoyl isothiocyanate?

A1: this compound has the molecular formula C8H5NOS and a molecular weight of 163.20 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Infrared (IR) spectroscopy reveals characteristic absorptions due to the carbonyl group (C=O) and the isothiocyanate group (N=C=S). Specifically, a study on thiourea derivatives observed C=O stretching vibrations in the range of 1533.39–1671.00 cm-1, C=S stretching vibrations between 1256.64 and 1261.73 cm-1, and C–N stretching vibrations in the range of 1144.22–1144.81 cm-1. [] Proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure. [, , , , ]

Q3: What are the typical reaction pathways of this compound with other molecules?

A3: this compound readily undergoes nucleophilic addition reactions, especially with amines and hydrazines. For instance, reactions with diamines yield bisbenzoylthiourea compounds. [] These reactions often proceed through a mechanism involving the attack of the nucleophile on the electrophilic carbon atom of the isothiocyanate group (–N=C=S), followed by proton transfer and, in many cases, cyclization reactions to form heterocyclic compounds. [, , , , , ] For example, reactions with hydrazones can lead to oxatriazepinethiones. [, ]

Q4: How does this compound react with active methylene compounds?

A4: this compound reacts with active methylene reagents in the presence of a base to afford potassium salt intermediates. These intermediates can be subsequently treated with α-halocarbonyl compounds to produce a variety of heterocyclic systems, including thiophenes, thiazolines, and thienopyrimidines. The stability and cyclization pathways of these intermediates depend on both the nature of the active methylene reagent and the α-halocarbonyl compound used. []

Q5: Does this compound exhibit any catalytic properties?

A5: While not a catalyst itself, this compound serves as a building block in reactions facilitated by catalysts. For example, N-heterocyclic carbenes (NHCs) can catalyze enantioselective [2 + 2] and [2 + 2 + 2] cycloadditions involving this compound and ketenes, affording valuable chiral heterocycles. []

Q6: What are the primary applications of this compound?

A6: this compound finds its main application as a reagent in organic synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is widely employed for preparing diverse heterocyclic compounds, many of which show promising biological activities, including antibacterial, antifungal, and antitumor properties. [, , , , , ]

Q7: Are there any specific examples of biologically active compounds synthesized using this compound?

A7: Yes, a study investigated the antiavian influenza virus activity of benzamide-based 5-aminopyrazoles and their fused heterocycles, synthesized using a route involving this compound. Compounds 3b, 4, 10b, 10c, 12a, 19, 21a, and 21b showed significant antiviral activity against bird flu influenza (H5N1), with viral reduction ranging from 85% to 65%. []

Q8: What is known about the material compatibility and stability of this compound?

A8: While specific data on material compatibility is limited, the synthetic procedures using this compound often employ common organic solvents like dichloromethane, acetonitrile, and dimethylformamide. [, , , ] The compound's stability under various conditions requires further investigation.

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry tools like Density Functional Theory (DFT) have been employed to understand the reaction pathways of this compound. [] For instance, DFT calculations provided a rationale for the selective formation of either quinazoline or benzoxazine/benzothiazine derivatives in reactions with β-(2-aminophenyl)-α,β-ynones. [] Similarly, semi-empirical INDO calculations have been used to elucidate the mechanisms of reactions between this compound and hydrazones. []

Q10: What is known about the structure-activity relationship (SAR) of this compound derivatives?

A10: SAR studies are crucial for optimizing the biological activity of compounds. Research has shown that the substituents on the benzoyl ring of this compound can significantly influence the antimicrobial activity of the resulting thiourea derivatives. For instance, a study on the antibacterial activities of phenethyl isothiocyanate and its derivatives against human oral pathogens demonstrated that the presence and position of chlorine substituents on the aromatic ring could affect their inhibitory potential. [] Specifically, this compound and benzyl isothiocyanate showed moderate inhibition against Porphyromonas asaccharolytica, P. gingivalis, and Streptococcus sobrinus at a concentration of 0.5 mg/disc. [] Further investigations into the SAR of this compound derivatives are essential for developing more potent and selective compounds for various applications.

Q11: Has this compound been used in analytical chemistry?

A11: Yes, a study explored the use of this compound in the modification of silica gel for the extraction of steroid hormones from water samples. [] The modified silica gel was used as a solid-phase extraction filler, and the extracted hormones were analyzed using HPLC-MS/MS. The method showed promising results for analyzing steroid hormones in wastewater and surface water. []

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